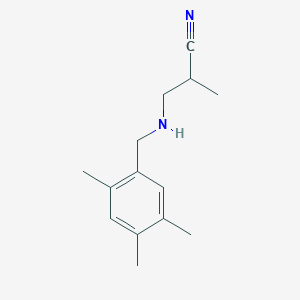
2-Methyl-3-((2,4,5-trimethylbenzyl)amino)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile is a complex organic compound with a unique structure that includes a nitrile group, an amino group, and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile typically involves a multi-step process. One common method includes the reaction of 2,4,5-trimethylbenzylamine with 2-methyl-3-bromopropanenitrile under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting the amino group to halides.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated derivatives or other substituted products.
Scientific Research Applications
2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile involves its interaction with specific molecular targets. The nitrile and amino groups can form hydrogen bonds and other interactions with enzymes or receptors, influencing biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-3-{[(2,4,6-trimethylphenyl)methyl]amino}propanenitrile
- 2-methyl-3-{[(2,4-dimethylphenyl)methyl]amino}propanenitrile
- 2-methyl-3-{[(2,5-dimethylphenyl)methyl]amino}propanenitrile
Uniqueness
2-methyl-3-{[(2,4,5-trimethylphenyl)methyl]amino}propanenitrile is unique due to the specific arrangement of methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to different chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-methyl-3-[(2,4,5-trimethylphenyl)methylamino]propanenitrile |
InChI |
InChI=1S/C14H20N2/c1-10(7-15)8-16-9-14-6-12(3)11(2)5-13(14)4/h5-6,10,16H,8-9H2,1-4H3 |
InChI Key |
FABBTNAEXBUTTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CNCC(C)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















